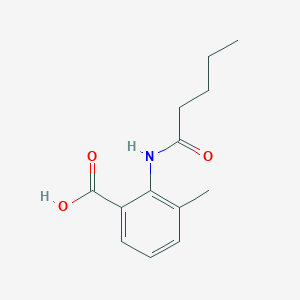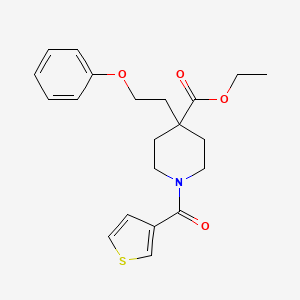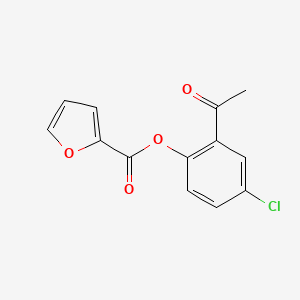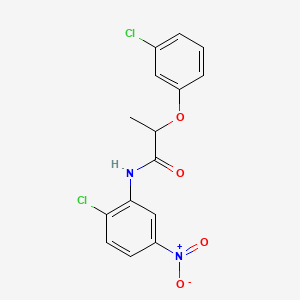
3-methyl-2-(pentanoylamino)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-2-(pentanoylamino)benzoic acid is an organic compound with the chemical formula C14H19NO3. It is also known as mefenamic acid, which is a nonsteroidal anti-inflammatory drug (NSAID) used to relieve pain and inflammation. However,
作用机制
Mefenamic acid exerts its pharmacological effects by inhibiting the activity of COX enzymes, which reduces the production of prostaglandins that cause inflammation and pain. It also modulates the activity of ion channels, such as TRPV1, which are involved in pain perception. Mefenamic acid has been shown to have a higher selectivity for COX-2 inhibition than other NSAIDs, which may contribute to its effectiveness in reducing inflammation and pain.
Biochemical and Physiological Effects
Mefenamic acid has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, analgesic, and antipyretic properties. It has been used to treat various conditions, such as menstrual cramps, rheumatoid arthritis, and osteoarthritis. Mefenamic acid has also been shown to have anti-tumor effects, particularly in breast cancer cells, by inhibiting cell proliferation and inducing apoptosis.
实验室实验的优点和局限性
Mefenamic acid has several advantages for lab experiments, including its availability, low cost, and well-established synthesis methods. It has also been extensively studied and characterized, which makes it a reliable tool for pharmacological and biochemical research. However, there are also limitations to its use, such as its potential toxicity and side effects in high doses, which must be carefully monitored in experimental settings.
未来方向
There are several future directions for the scientific research application of mefenamic acid, including the development of new formulations and delivery methods, the identification of new targets and mechanisms of action, and the optimization of its pharmacological properties. Mefenamic acid may also have potential applications in other fields, such as neuroscience and cancer research, where its anti-inflammatory and analgesic properties may be useful. Further studies are needed to fully understand the potential of mefenamic acid in these areas.
Conclusion
In conclusion, mefenamic acid is an organic compound with a wide range of scientific research applications. Its well-established synthesis methods, mechanism of action, and biochemical and physiological effects make it a reliable tool for pharmacological and biochemical research. However, its potential toxicity and side effects must be carefully monitored in experimental settings. Further studies are needed to fully understand the potential of mefenamic acid in various fields and to develop new formulations and delivery methods.
合成方法
Mefenamic acid can be synthesized through various methods, including the reaction of 2,3-dimethylaniline with ethyl chloroformate, followed by reaction with pentanoic anhydride and hydrolysis of the resulting ester. Another method involves the reaction of 2,3-dimethylaniline with pentanoyl chloride, followed by reaction with sodium hydroxide and carbon dioxide. These methods have been extensively studied and optimized for high yield and purity.
科学研究应用
Mefenamic acid has been widely used in scientific research, particularly in the fields of pharmacology and biochemistry. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation and pain. Mefenamic acid is also known to modulate the activity of ion channels, such as the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is involved in pain perception.
属性
IUPAC Name |
3-methyl-2-(pentanoylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-3-4-8-11(15)14-12-9(2)6-5-7-10(12)13(16)17/h5-7H,3-4,8H2,1-2H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYUGUVEQGQOPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(C=CC=C1C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(1H-pyrazol-4-yl)ethanamine](/img/structure/B5221783.png)
![1-(1-naphthylmethyl)-N-[2-(3-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5221793.png)
![N~2~-(2-ethylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5221796.png)
![N-(4-methoxyphenyl)-6-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5221797.png)
![4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide](/img/structure/B5221809.png)

![3-(propylthio)-6-(4-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5221817.png)
![N-(2-furylmethyl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide](/img/structure/B5221818.png)
![2-(methylthio)-4-{[5-(4-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B5221826.png)
![4-bromo-N-{[(4-{[(4-methoxy-1,2,5-thiadiazol-3-yl)amino]sulfonyl}phenyl)amino]carbonothioyl}benzamide](/img/structure/B5221833.png)
![2-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1,2-oxazinane](/img/structure/B5221839.png)

![4-methyl-N-(2-methyl-5-nitrophenyl)-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5221846.png)
